Home > Products > Screening Compounds P25285 > Lysine-emtansine
Lysine-emtansine - 1281816-04-3

Lysine-emtansine

Catalog Number: EVT-1490257
CAS Number: 1281816-04-3
Molecular Formula: C53H75ClN6O15S
Molecular Weight: 1103.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lysine-emtansine is a complex molecule that is part of a class of drugs known as antibody-drug conjugates (ADCs). It consists of the humanized monoclonal antibody trastuzumab covalently linked to the cytotoxic agent DM1 . The manufacturing strategy for lysine-linked ADCs involves conjugation of a linker moiety to free side chains of lysines on a monoclonal antibody (mAb), followed by an additional round of conjugation of the mAb-linker to a cytotoxic drug .

Synthesis Analysis

The synthesis of Lysine-emtansine involves a two-stage conjugation process. First, a linker moiety is conjugated to free side chains of lysines on a monoclonal antibody. This is followed by an additional round of conjugation of the mAb-linker to a cytotoxic drug . The process results in a complex mixture of mAb-linker-drug compounds .

Molecular Structure Analysis

The molecular formula of Lysine-emtansine is C53H75ClN6O15S . The structure of Lysine-emtansine is highly complex due to the conjugation process, which can result in a variety of distinct species when targeting the drug-to-antibody ratio (DAR) value .

Chemical Reactions Analysis

The chemical reactions involved in the formation of Lysine-emtansine are complex and involve multiple stages. The process begins with the conjugation of a linker moiety to free side chains of lysines on a monoclonal antibody. This is followed by an additional round of conjugation of the mAb-linker to a cytotoxic drug .

Physical And Chemical Properties Analysis

The physical and chemical properties of Lysine-emtansine are complex due to its structure and the conjugation process involved in its formation. The molecule has a high level of chemical complexity, which poses significant challenges for its analytical characterization .

Overview

Lysine-emtansine, specifically referred to as ado-trastuzumab emtansine, is an antibody-drug conjugate (ADC) that combines the monoclonal antibody trastuzumab with a cytotoxic drug, emtansine (DM1). This compound is primarily utilized in targeted cancer therapy, particularly for treating HER2-positive breast cancer. The design of lysine-emtansine allows for the selective delivery of the cytotoxic agent to cancer cells that overexpress the HER2 receptor, minimizing damage to healthy tissues.

Source

Ado-trastuzumab emtansine is derived from trastuzumab, which is a humanized monoclonal antibody targeting the HER2 receptor. The drug emtansine is a derivative of maytansine, a potent cytotoxic agent. The conjugation process involves linking the drug to the antibody via a lysine residue, enhancing the therapeutic efficacy of trastuzumab while providing a mechanism to deliver the cytotoxic drug directly to tumor cells.

Classification

Lysine-emtansine falls under the classification of biopharmaceuticals and specifically within the category of ADCs. These compounds are characterized by their ability to combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs, making them a significant advancement in targeted cancer therapies.

Synthesis Analysis

Methods

The synthesis of lysine-emtansine involves a two-step conjugation process:

  1. Linker Attachment: A heterobifunctional linker, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is attached to specific lysine residues on the trastuzumab antibody. This linker facilitates subsequent conjugation with the drug.
  2. Drug Conjugation: In the second step, DM1 is conjugated to the linker through a maleimide-thiol reaction, forming a stable thioether bond. This method ensures that the cytotoxic agent is securely attached to the antibody.

Technical Details

The conjugation process must be carefully controlled to achieve an optimal drug-to-antibody ratio (DAR), which significantly affects the efficacy and safety profile of the ADC. Techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are employed to analyze and quantify the conjugation efficiency and product purity.

Molecular Structure Analysis

Structure

Lysine-emtansine consists of three main components:

  • Trastuzumab: A humanized IgG1 monoclonal antibody that specifically binds to HER2.
  • Linker: A chemical structure that connects trastuzumab and DM1, allowing for selective delivery.
  • Cytotoxic Agent (DM1): A potent microtubule inhibitor derived from maytansine.

The molecular formula for ado-trastuzumab emtansine is complex due to its large size and multiple components, but it can be generally represented as follows:

C6510H10000N2000O2000S20C_{6510}H_{10000}N_{2000}O_{2000}S_{20}

Data

The average molecular weight of ado-trastuzumab emtansine is approximately 148 kDa, reflecting its large protein structure combined with the small molecule payload.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing lysine-emtansine include:

  1. Esterification: The reaction between carboxylic acid groups on the linker and amines on lysines in trastuzumab.
  2. Thiol-Maleimide Reaction: The covalent bond formation between DM1's thiol group and the maleimide group of the linker.

Technical Details

These reactions are sensitive to conditions such as pH and temperature, which can influence reaction rates and product yields. Optimizing these parameters is crucial for achieving consistent and effective ADC formulations.

Mechanism of Action

Process

Lysine-emtansine operates through a targeted delivery mechanism:

  1. Binding: The trastuzumab component binds specifically to HER2 receptors on cancer cells.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Release of Cytotoxic Agent: Once inside, DM1 is released from the linker due to intracellular conditions (like pH changes or enzymatic activity), leading to disruption of microtubule dynamics and ultimately causing cell death.

Data

Studies have shown that this targeted approach results in significantly higher efficacy compared to non-targeted therapies, with reduced systemic toxicity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ado-trastuzumab emtansine is typically presented as a sterile liquid formulation for intravenous administration.
  • Solubility: It is soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: The stability of lysine-emtansine can be affected by factors such as temperature and light exposure; thus, it must be stored under controlled conditions.
  • pH Sensitivity: The compound exhibits stability within a physiological pH range but may degrade outside this range.
Applications

Scientific Uses

Lysine-emtansine has been primarily utilized in oncology as a treatment for HER2-positive breast cancer. Its development represents a significant advancement in personalized medicine approaches, allowing for more effective treatment regimens with fewer side effects compared to traditional chemotherapies.

In addition to its clinical applications, lysine-emtansine serves as an important model for research into ADC technologies, informing ongoing studies aimed at developing new therapeutics targeting various cancer types through similar mechanisms.

This comprehensive understanding of lysine-emtansine highlights its significance in modern therapeutic strategies and underscores ongoing research efforts aimed at improving ADC design and efficacy.

Introduction to Lysine-Emtansine in Targeted Cancer Therapeutics

Antibody-Drug Conjugates (ADCs): Evolution and Clinical Relevance

Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents specifically to tumor cells while minimizing systemic exposure. These sophisticated "biological missiles" consist of three core components: a monoclonal antibody for target recognition, a cytotoxic payload for cell killing, and a chemical linker connecting them [10]. The conceptual foundation for ADCs dates back to Paul Ehrlich's early 20th-century vision of "magic bullets," but technological advancements in antibody engineering and conjugation chemistry have enabled their clinical realization in recent decades [10].

The clinical impact of ADCs became evident in 2000 with the approval of gemtuzumab ozogamicin for acute myeloid leukemia, establishing a new paradigm in oncology [10]. ADC development has accelerated remarkably, with 14 FDA-approved agents by 2022 targeting various hematological malignancies and solid tumors [10]. This rapid progression reflects significant advances in three key areas: (1) identification of tumor-specific antigens with high cancer-to-normal tissue expression ratios; (2) development of increasingly potent cytotoxic payloads (e.g., maytansinoids, auristatins); and (3) engineering of optimized linkers that balance circulation stability with efficient intracellular payload release [7] [10].

Table 1: Key Components of Antibody-Drug Conjugates (ADCs)

ComponentFunctionEvolutionary AdvancesClinical Impact
AntibodyTarget antigen recognition and internalizationMurine → Chimeric → Humanized antibodies; IgG subtype optimization (mainly IgG1)Reduced immunogenicity; Extended half-life (≈21 days); Enhanced tumor penetration
PayloadCancer cell killingUltra-potent cytotoxics (e.g., maytansinoids 100-270× more potent than paclitaxel)Improved therapeutic index; Effective against chemotherapy-resistant cancers
LinkerConnects antibody and payloadCleavable vs. non-cleavable designs; Improved plasma stabilityControlled payload release; Reduced off-target toxicity
Conjugation ChemistryAttachment methodLysine/cysteine-based → Site-specificEnhanced homogeneity; Optimized drug-to-antibody ratio (DAR)

Role of Lysine in Bioconjugation Strategies for ADCs

Lysine residues serve as fundamental anchors in ADC bioconjugation due to their abundance, solvent accessibility, and nucleophilic ε-amino groups. Immunoglobulin G (IgG) antibodies contain approximately 80-90 lysine residues distributed across their structure, with over 20 typically solvent-accessible and available for conjugation [8] [9]. The amine groups on lysine side chains readily react with activated esters (e.g., N-hydroxysuccinimide esters) on drug-linker complexes, forming stable amide bonds that withstand physiological conditions [6] [8]. This chemistry underpins several clinically approved ADCs, including the prominent trastuzumab emtansine (T-DM1) [4] [8].

Despite its widespread application, lysine-based conjugation produces inherent heterogeneity due to the stochastic nature of the reaction. Conjugates exhibit variable drug-to-antibody ratios (DAR) typically ranging from 0 to 8, with an average of approximately 3.5 for T-DM1 [9]. Advanced analytical studies have identified at least 46 specific lysine conjugation sites on trastuzumab, distributed across both Fab and Fc regions [5] [9]. This heterogeneity presents significant characterization challenges but can be analyzed through sophisticated mass spectrometry approaches:

  • Signature ion fingerprinting: Rapidly identifies drug-conjugated peptides in complex mixtures [3]
  • Middle-down mass spectrometry: Analyzes large payload-containing peptides (1.8-16.9 kDa) after limited proteolysis [5]
  • HCD-triggered EThcD/UVPD: Enables unambiguous identification of conjugation sites [5]

Recent innovations aim to enhance lysine conjugation site-selectivity through techniques like cysteine-to-lysine transfer (CLT), which directs modifications to specific residues [6]. Nevertheless, conventional lysine conjugation remains valuable for its technical simplicity, cost-effectiveness, and compatibility with diverse payloads without requiring antibody engineering [8].

Table 2: Lysine Conjugation Sites Identified in Trastuzumab Emtansine (T-DM1)

Antibody DomainNumber of Conjugation SitesRepresentative ResiduesAnalytical Method
Heavy Chain Fab12H-Cys22, H-Lys149LC-MS/MS with HCD-triggered EThcD
Light Chain Fab10L-Lys49, L-Lys207Middle-down MS (5-17 kDa fragments)
Heavy Chain Fc16H-Lip288, H-Lys317UV Photodissociation (UVPD)
Light Chain Fc8L-Lip114, L-Lys191Normalized Area Quantitation
Multiple Payload Sites7 peptides with >1 DM1H-Lys149/H-Lys151Signature Ion Fingerprinting

Historical Development of Trastuzumab Emtansine (T-DM1)

Trastuzumab emtansine (T-DM1) emerged from a convergence of botanical discovery, cancer biology, and innovative bioengineering. Its development history began in 1972 when maytansine—a highly potent microtubule inhibitor—was isolated from the Ethiopian plant Maytenus ovatus by Kupchan and colleagues [2] [7]. Despite demonstrating 100-fold greater potency than vinca alkaloids and 24-270-fold greater cytotoxicity than paclitaxel in preclinical models, early clinical development of free maytansine was halted due to unacceptable systemic toxicity [2] [7]. This setback prompted research into targeted delivery approaches to harness maytansine's therapeutic potential while circumventing its toxicity limitations.

The key breakthrough came with the development of antibody-conjugation technology and the identification of HER2 as an ideal target. HER2-positive breast cancers express approximately 1-2 million surface HER2 receptors per cell—100-fold higher than normal cells—creating a compelling therapeutic window [2] [7]. Trastuzumab, a humanized anti-HER2 monoclonal antibody, received FDA approval in 1998 and became the foundation for T-DM1 [2] [4]. Critical innovations in linker chemistry enabled the creation of stable antibody-maytansinoid conjugates, particularly the non-reducible thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) [2] [7].

The definitive T-DM1 conjugate—trastuzumab linked to the maytansinoid derivative DM1 via MCC (the conjugated form of SMCC)—was optimized through systematic preclinical evaluation. Lewis Phillips et al. demonstrated in 2008 that trastuzumab-MCC-DM1 conjugates with an average DAR of 3.5 exhibited superior potency compared to trastuzumab alone or conjugates with reducible disulfide linkers [2] [7]. The molecular design features several innovative characteristics:

  • Stable thioether linkage: Prevents premature payload release in circulation
  • Controlled intracellular activation: Lysosomal degradation releases lysine-MCC-DM1 metabolites
  • Reduced bystander toxicity: Charged metabolites do not readily cross plasma membranes [2] [7] [9]

Clinical validation came through the landmark EMILIA phase III trial (2013), which demonstrated significantly improved progression-free survival (9.6 vs. 6.4 months) and overall survival (30.9 vs. 25.1 months) compared to lapatinib plus capecitabine in HER2-positive metastatic breast cancer patients previously treated with trastuzumab and a taxane [4] [7]. These results led to FDA approval of T-DM1 (Kadcyla®) in 2013, representing a new generation of "smart" chemotherapeutics that deliver cytotoxic payloads guided by biomarker expression [2] [4].

Table 3: Historical Development Timeline of Trastuzumab Emtansine (T-DM1)

YearDevelopment MilestoneSignificance
1972Maytansine isolation from Maytenus ovatusIdentification of ultra-potent microtubule inhibitor (NCI screening program)
1980s-1990sClinical development of free maytansine haltedDose-limiting neurotoxicity and gastrointestinal toxicity observed in trials
1998Trastuzumab (Herceptin®) FDA approvalEstablished HER2 as validated target; Foundation for ADC development
2000sLinker optimization (SMCC/MCC linker development)Enabled stable conjugation of DM1 to trastuzumab via lysine residues
2008Preclinical validation of T-DM1Demonstrated superior potency vs. trastuzumab and activity in resistant models
2013EMILIA phase III trial resultsShowed improved PFS (9.6 vs. 6.4 mo) and OS (30.9 vs. 25.1 mo) vs. lapatinib/capecitabine
2013FDA approval for metastatic HER2+ breast cancerFirst ADC approved for solid tumors; Validation of lysine-conjugation approach
2019FDA approval for early breast cancer (KATHERINE trial)Expanded indication to adjuvant treatment of residual invasive disease

Properties

CAS Number

1281816-04-3

Product Name

Lysine-emtansine

IUPAC Name

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid

Molecular Formula

C53H75ClN6O15S

Molecular Weight

1103.7 g/mol

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46+,52+,53+/m1/s1

InChI Key

UBRZDBDIKWWPEN-YCPOLOASSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O

Synonyms

N2’-[3-[[1-[[4-[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2’-deacetyl-maytansine

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.